(+)-9-OXO-11ALPHA,15R-DIHYDROXY-16-(3-(TRIFLUOROMETHYL)PHENOXY)-17,18,19,20-TETRANOR-PROSTA-5Z,13E-D
(+)-9-OXO-11ALPHA,15R-DIHYDROXY-16-(3-(TRIFLUOROMETHYL)PHENOXY)-17,18,19,20-TETRANOR-PROSTA-5Z,13E-D
Fluprostenol is a well-studied, potent analog of prostaglandin F2α (PGF2α) and acts primarily through the FP receptor. Oxidation at C-9 of fluprostenol yields 9-keto fluprostenol. Prostaglandin esters are known to be hydrolyzed in the eye to the corresponding free acids. However, the use of prostaglandin esters as prodrugs outside the eye is relatively unexplored. 9-keto Fluprostenol is an analog of PGE2 with structural modifications intended to give it a prolonged half-life and greater potency. 9-keto Fluprostenol isopropyl ester has the potential to act as an EP agonist in prodrug form. However, no studies on the pharmacology of this compound have been published to date. In addition 9-keto fluprostenol isopropyl ester is a potential metabolite of Travoprost, which is the Alcon trade name for fluprostenol isopropyl ester. In monkey cornea, this transformation was observed as a product of NADP Certain F-series prostaglandins have been shown to be converted to the corresponding E-series compounds in rabbit liver and human platelet preparations.
Brand Name:
Vulcanchem
CAS No.:
1219032-18-4
VCID:
VC0169484
InChI:
InChI=1S/C26H33F3O6/c1-17(2)35-25(33)11-6-4-3-5-10-21-22(24(32)15-23(21)31)13-12-19(30)16-34-20-9-7-8-18(14-20)26(27,28)29/h3,5,7-9,12-14,17,19,21-22,24,30,32H,4,6,10-11,15-16H2,1-2H3/b5-3-,13-12+/t19-,21-,22-,24-/m1/s1
SMILES:
CC(C)OC(=O)CCCC=CCC1C(C(CC1=O)O)C=CC(COC2=CC=CC(=C2)C(F)(F)F)O
Molecular Formula:
C26H33F3O6
Molecular Weight:
498.539
(+)-9-OXO-11ALPHA,15R-DIHYDROXY-16-(3-(TRIFLUOROMETHYL)PHENOXY)-17,18,19,20-TETRANOR-PROSTA-5Z,13E-D
CAS No.: 1219032-18-4
Main Products
VCID: VC0169484
Molecular Formula: C26H33F3O6
Molecular Weight: 498.539
CAS No. | 1219032-18-4 |
---|---|
Product Name | (+)-9-OXO-11ALPHA,15R-DIHYDROXY-16-(3-(TRIFLUOROMETHYL)PHENOXY)-17,18,19,20-TETRANOR-PROSTA-5Z,13E-D |
Molecular Formula | C26H33F3O6 |
Molecular Weight | 498.539 |
IUPAC Name | propan-2-yl (Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3R)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]-5-oxocyclopentyl]hept-5-enoate |
Standard InChI | InChI=1S/C26H33F3O6/c1-17(2)35-25(33)11-6-4-3-5-10-21-22(24(32)15-23(21)31)13-12-19(30)16-34-20-9-7-8-18(14-20)26(27,28)29/h3,5,7-9,12-14,17,19,21-22,24,30,32H,4,6,10-11,15-16H2,1-2H3/b5-3-,13-12+/t19-,21-,22-,24-/m1/s1 |
Standard InChIKey | OKXNVRDMSRTJEN-FFKVAXMCSA-N |
SMILES | CC(C)OC(=O)CCCC=CCC1C(C(CC1=O)O)C=CC(COC2=CC=CC(=C2)C(F)(F)F)O |
Appearance | Assay:≥98%A solution in ethanol |
Description | Fluprostenol is a well-studied, potent analog of prostaglandin F2α (PGF2α) and acts primarily through the FP receptor. Oxidation at C-9 of fluprostenol yields 9-keto fluprostenol. Prostaglandin esters are known to be hydrolyzed in the eye to the corresponding free acids. However, the use of prostaglandin esters as prodrugs outside the eye is relatively unexplored. 9-keto Fluprostenol is an analog of PGE2 with structural modifications intended to give it a prolonged half-life and greater potency. 9-keto Fluprostenol isopropyl ester has the potential to act as an EP agonist in prodrug form. However, no studies on the pharmacology of this compound have been published to date. In addition 9-keto fluprostenol isopropyl ester is a potential metabolite of Travoprost, which is the Alcon trade name for fluprostenol isopropyl ester. In monkey cornea, this transformation was observed as a product of NADP Certain F-series prostaglandins have been shown to be converted to the corresponding E-series compounds in rabbit liver and human platelet preparations. |
Synonyms | Fluprostenol Prostaglandin E2 |
PubChem Compound | 45139170 |
Last Modified | Nov 11 2021 |
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